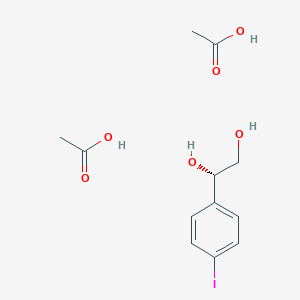
acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol is a chemical compound that features an acetic acid moiety and a substituted ethane-1,2-diol structure. The presence of the iodine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol typically involves the iodination of a phenyl ethane-1,2-diol precursor. This can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethane-1,2-diol moiety, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other functional groups.
Substitution: The iodine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deiodinated products or other reduced derivatives.
Substitution: Formation of substituted phenyl ethane-1,2-diols with various functional groups.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical applications.
Biology
In biological research, the compound may be used as a probe to study enzyme activities or as a precursor for radiolabeled compounds in imaging studies.
Medicine
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol exerts its effects depends on its specific interactions with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethane-1,2-diol moiety can engage in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid;(1S)-1-(4-bromophenyl)ethane-1,2-diol
- Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol
- Acetic acid;(1S)-1-(4-fluorophenyl)ethane-1,2-diol
Uniqueness
The presence of the iodine atom distinguishes acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles, making this compound unique in its applications and properties.
Propriétés
Numéro CAS |
647026-53-7 |
|---|---|
Formule moléculaire |
C12H17IO6 |
Poids moléculaire |
384.16 g/mol |
Nom IUPAC |
acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9IO2.2C2H4O2/c9-7-3-1-6(2-4-7)8(11)5-10;2*1-2(3)4/h1-4,8,10-11H,5H2;2*1H3,(H,3,4)/t8-;;/m1../s1 |
Clé InChI |
AAKYEVGJIPNRNX-YCBDHFTFSA-N |
SMILES isomérique |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1[C@@H](CO)O)I |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(CO)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


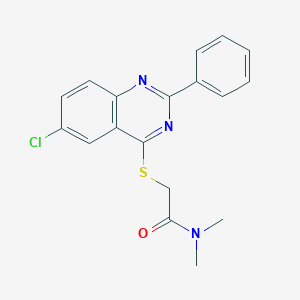
![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)

![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)
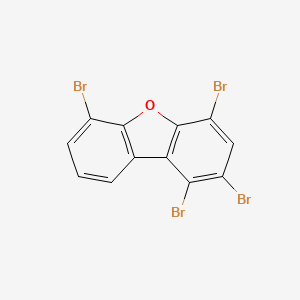
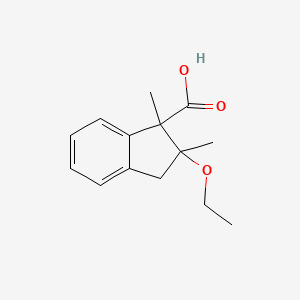
![[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-](/img/structure/B15168798.png)
![Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2)](/img/structure/B15168799.png)

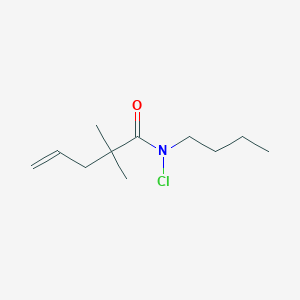
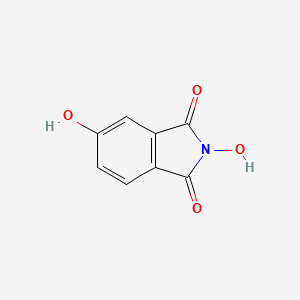
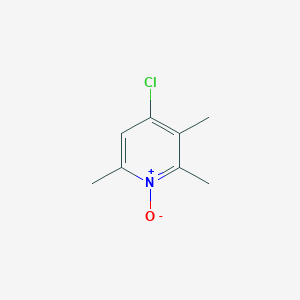
![Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]-](/img/structure/B15168840.png)
![5-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}-2-nitrobenzamide](/img/structure/B15168845.png)
